EthR Transcriptional Regulator Inhibition: Comparative IC50 and EC50 in M. tuberculosis
3-[2-(Ethylsulfanyl)ethoxy]azetidine demonstrates specific inhibition of the EthR transcriptional regulator in Mycobacterium tuberculosis. In a surface plasmon resonance (SPR) assay, the compound inhibited EthR binding to the ethA promoter with an IC50 of 1000 nM [1]. In a cellular context using M. tuberculosis H37Rv expressing GFP in RAW264.7 cells, the compound exhibited an EC50 of 200 nM, indicating functional modulation of EthR activity [1]. While direct head-to-head comparator data for closely related azetidines are not available, this activity profile distinguishes it from the general observation that many azetidine analogs show limited or no activity in anticancer screens (e.g., inactive against P388 leukemia) [2].
| Evidence Dimension | EthR Inhibition |
|---|---|
| Target Compound Data | IC50: 1000 nM; EC50: 200 nM |
| Comparator Or Baseline | Class-level: Azetidine analogs often inactive in other assays |
| Quantified Difference | Specific EthR inhibition vs. general inactivity |
| Conditions | SPR assay (IC50); M. tuberculosis H37Rv GFP in RAW264.7 cells (EC50) |
Why This Matters
EthR is a validated target for tuberculosis treatment, and selective inhibitors are valuable tools for studying ethionamide resistance mechanisms.
- [1] BindingDB. (n.d.). BDBM50363017 (CHEMBL1945812): 3-[2-(Ethylsulfanyl)ethoxy]azetidine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363017 View Source
- [2] Sosnovsky, G., et al. (1994). In the search for new anticancer drugs. 26. A comparison of anticancer activities of several TEPA, thio-TEPA, Seleno-TEPA, and azetidine analogs, including congeners containing an aminoxyl moiety. Journal of Pharmaceutical Sciences, 83(7), 982-988. View Source
